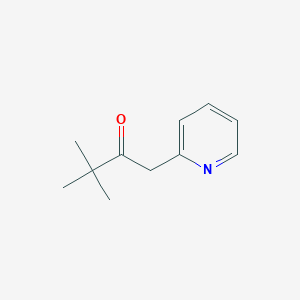

3,3-Dimethyl-1-pyridin-2-ylbutan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1-pyridin-2-ylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)10(13)8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCWJSAFGSJLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380305 | |

| Record name | 3,3-dimethyl-1-pyridin-2-ylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34552-04-0 | |

| Record name | 3,3-dimethyl-1-pyridin-2-ylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one (CAS 34552-04-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Picolinyl Ketone Scaffold

3,3-Dimethyl-1-pyridin-2-ylbutan-2-one, with the CAS number 34552-04-0, is a heterocyclic ketone belonging to the picolinyl ketone family. The core structure, featuring a pyridine ring linked to a ketone functional group, is a recurring motif in medicinal chemistry and materials science. Pyridine derivatives are known to exhibit a wide range of biological activities, including insecticidal, herbicidal, and pharmaceutical properties.[1][2] The incorporation of a bulky tert-butyl group adjacent to the carbonyl function in this compound suggests a molecule with distinct steric and electronic properties that can influence its reactivity and biological interactions. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and an exploration of its potential applications in research and development.

Physicochemical and Spectral Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale and Comparative Data |

| Molecular Formula | C₁₁H₁₅NO | Derived from the chemical structure. |

| Molecular Weight | 177.24 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at room temperature. | Similar picolinyl ketones are often liquids or low-melting solids. |

| Boiling Point | Estimated to be in the range of 230-260 °C at atmospheric pressure. | Based on the boiling point of similar structures like 1-(pyridin-2-yl)butan-2-one (229.7 °C). |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, acetone, and dichloromethane. Limited solubility in water is anticipated. | The pyridine nitrogen can act as a hydrogen bond acceptor, conferring some water solubility, but the overall hydrocarbon content is significant. |

| pKa | The pyridinium ion is expected to have a pKa around 5-6. | The pKa of the conjugate acid of 2-methylpyridine (2-picoline) is 5.94, and the electronic effect of the keto-alkyl substituent is not expected to alter this value dramatically. |

Predicted Spectral Characteristics

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). A singlet for the methylene protons (CH₂) adjacent to the pyridine ring and the carbonyl group would likely appear around δ 4.0-4.5 ppm. A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group would be observed in the upfield region, likely around δ 1.0-1.3 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (δ > 200 ppm), the carbons of the pyridine ring (δ 120-150 ppm), the methylene carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1720 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring would also be present.

-

Mass Spectrometry: The mass spectrum under electron ionization (EI) would likely show the molecular ion peak (M⁺) at m/z 177. Subsequent fragmentation could involve cleavage at the C-C bond between the carbonyl group and the tert-butyl group, leading to a prominent fragment ion.

Synthesis Protocol: A Guided Approach

A robust and efficient method for the synthesis of picolinyl ketones involves the acylation of 2-picolyllithium with a suitable ester. This approach offers good yields and is adaptable for the synthesis of this compound.

Experimental Workflow: Acylation of 2-Picolyllithium

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

-

2-Picoline (freshly distilled)

-

n-Butyllithium (in hexanes)

-

Methyl pivalate

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Preparation of 2-Picolyllithium:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add freshly distilled 2-picoline (1.0 equivalent) dissolved in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for 1 hour. The formation of a deep red solution indicates the generation of 2-picolyllithium.

-

-

Acylation Reaction:

-

Cool the freshly prepared 2-picolyllithium solution back down to -78 °C.

-

In a separate flask, prepare a solution of methyl pivalate (1.1 equivalents) in anhydrous THF.

-

Add the methyl pivalate solution dropwise to the 2-picolyllithium solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound.

-

Potential Applications in Drug Development and Research

The unique structural features of this compound make it an interesting candidate for various applications in drug discovery and agrochemical research.

As a Building Block in Medicinal Chemistry

The picolinyl ketone moiety can serve as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic value. The ketone functionality can be readily transformed into other functional groups, such as alcohols, amines, or heterocyclic rings, allowing for the generation of diverse chemical libraries for biological screening.

Caption: Potential application pathways for this compound.

Potential Biological Activity

Numerous pyridine derivatives have been reported to possess insecticidal activity.[1][2] The structural similarity of this compound to known insecticidal compounds suggests that it could be a candidate for screening in agrochemical discovery programs. The specific mode of action would need to be determined through biological assays, but potential targets could include the nicotinic acetylcholine receptor or other vital insect enzyme systems.

Furthermore, the picolinate scaffold is a "privileged" structure in drug discovery, with many derivatives showing potent enzyme inhibitory activity.[3] The unique steric hindrance provided by the tert-butyl group could lead to selective interactions with the active sites of certain enzymes, making it a valuable lead compound for the development of novel therapeutics.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Specific toxicity data is not available, so it should be treated as a potentially hazardous substance.

Conclusion

This compound is a picolinyl ketone with significant potential as a building block in organic synthesis and as a candidate for biological screening in both pharmaceutical and agrochemical research. While specific experimental data for this compound is limited in the public domain, its synthesis can be readily achieved through established methods. The structural features of this molecule, particularly the combination of the pyridine ring and the sterically demanding tert-butyl group, warrant further investigation into its chemical reactivity and biological properties. This technical guide provides a foundational understanding for researchers and scientists interested in exploring the potential of this and related picolinyl ketone derivatives.

References

- Zhang, X., et al. (2010). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.

- Kramarova, E. P., et al. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Molecules, 29(1), 206.

- BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem.

- Kramarova, E. P., et al. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring.

- PubChemLite. (2026). 3-methyl-1-(pyridin-2-yl)butan-1-one. PubChemLite.

- Kramarova, E. P., et al. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. PubMed.

- PubChem. (2026). 3,3-Dimethyl-1-(6-methyl-tetrahydropyran-2-yl)-butan-2-one. PubChem.

- Kramarova, E. P., et al. (2023). (PDF) Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts With a 4-Imidazoline Ring.

- PubChem. (2026). 3,3-Dimethyl-2-pyridin-3-ylbutan-1-ol. PubChem.

- Al-Omran, F., et al. (1997). Formation of Polysubstituted Pyridin-2-one Derivatives by Michael Addition of 3-Oxobutanamide to a,b-Ethylenic Ketones and Amide. TARA.

- PubChemLite. (2026). 3-methyl-1-(pyridin-3-yl)butan-2-one. PubChemLite.

- Al-Omran, F., et al. (1997). Formation of Polysubstituted Pyridin-2-one Derivatives by Michael Addition of 3-Oxobutanamide to α,β-Ethylenic Ketones and Amides. Journal of Chemical Research, Synopses (RSC Publishing).

- ChemSynthesis. (2025). 3-methyl-1-pyridin-4-ylbutan-2-one. ChemSynthesis.

- Bakhite, E. A., et al. (2014). Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). PubMed.

- Organic Chemistry Portal. (2021).

- Google Patents. (n.d.). CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone.

- CAS Common Chemistry. (2025). Loperamide hydrochloride. CAS Common Chemistry.

- Bakhite, E. A., et al. (2017). (PDF) Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity.

- Google Patents. (n.d.). EP0836587B1 - Process for separating pivalic acid from spent reaction mixtures.

- BOC Sciences. (n.d.). CAS 34552-83-5 Loperamide hydrochloride. BOC Sciences.

- Chakraborti, A. K., et al. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. J. Org. Chem., 64(21), 8027-8030.

- Khamies, E., et al. (2024). Pyridine Derivatives as Insecticides: Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). PubMed.

- Arkivoc. (n.d.).

- ResearchGate. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits.

- Wang, L., et al. (2020). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. PMC - NIH.

- ResearchGate. (n.d.). Pivalic Acid.

Sources

- 1. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3,3-dimethyl-1-(2-pyridinyl)-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 3,3-dimethyl-1-(2-pyridinyl)-2-butanone, a pyridinyl ketone of interest in medicinal chemistry and drug discovery. The pyridine moiety is a well-established pharmacophore, and understanding the intrinsic properties of its derivatives is paramount for predicting their behavior in biological systems and for rational drug design.[1] This document moves beyond a simple datasheet to offer insights into the causality behind these properties and provides detailed, field-proven protocols for their experimental determination.

Compound Identification and Structure

IUPAC Name: 3,3-dimethyl-1-(pyridin-2-yl)butan-2-one

Chemical Structure:

}

Figure 1: Chemical structure of 3,3-dimethyl-1-(2-pyridinyl)-2-butanone.Molecular Formula: C₁₁H₁₅NO

Molecular Weight: 177.24 g/mol

CAS Number: Information not available.

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, the following properties have been predicted using established computational models. These values provide a valuable starting point for experimental design and interpretation. For comparative purposes, experimental data for the analogous compound, 3,3-dimethyl-2-butanone (pinacolone), are also provided where available.[2][3][4][5][6][7][8]

| Property | Predicted Value (3,3-dimethyl-1-(2-pyridinyl)-2-butanone) | Experimental Value (3,3-dimethyl-2-butanone) | Prediction Tool/Method |

| Melting Point (°C) | 15.5 | -52.5 to -53[2][3][7] | ACD/Labs Percepta |

| Boiling Point (°C) | 245.7 ± 25.0 | 105-106[2][3][4][6] | ACD/Labs Percepta |

| Water Solubility (mg/L) | 1.93 x 10⁴ | 19,000[7] | ACD/Labs Percepta |

| logP | 1.85 | 1.20[8] | Molinspiration |

| pKa (of pyridinium ion) | ~5.0 - 5.5 | Not Applicable | Literature Analogy* |

*The predicted pKa is based on the known pKa of 2-ethylpyridine (5.89) and considering the electron-withdrawing effect of the ketone group.[9][10][11]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum provides insights into the proton environments within the molecule.

Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.55 | d | 1H | Pyridine H-6 |

| 7.65 | t | 1H | Pyridine H-4 |

| 7.20 | d | 1H | Pyridine H-3 |

| 7.15 | t | 1H | Pyridine H-5 |

| 4.10 | s | 2H | -CH₂- (methylene) |

| 1.20 | s | 9H | -C(CH₃)₃ (t-butyl) |

Prediction generated using online NMR prediction tools.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum complements the ¹H NMR data, identifying the unique carbon environments.

Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| 212.0 | C=O (ketone) |

| 155.0 | Pyridine C-2 |

| 149.0 | Pyridine C-6 |

| 136.5 | Pyridine C-4 |

| 124.0 | Pyridine C-5 |

| 121.5 | Pyridine C-3 |

| 50.0 | -CH₂- (methylene) |

| 44.0 | -C(CH₃)₃ (quaternary) |

| 26.5 | -C(CH₃)₃ (methyl) |

Prediction generated using online NMR prediction tools.

Infrared (IR) Spectroscopy

Predicted key IR absorption bands are indicative of the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1590, 1470, 1430 | Medium | C=C, C=N stretch (pyridine) |

Based on typical IR frequencies for pyridines and ketones.

Mass Spectrometry (MS)

Expected fragmentation patterns in electron ionization (EI) mass spectrometry.

| m/z | Interpretation |

| 177 | Molecular ion [M]⁺ |

| 120 | Loss of t-butyl group |

| 93 | Pyridylmethyl cation |

| 57 | t-butyl cation (base peak) |

Based on common fragmentation pathways for ketones and pyridines.

Experimental Protocols for Physicochemical Profiling

The following section details robust, self-validating protocols for the experimental determination of key physicochemical properties. The rationale behind each step is provided to ensure a deep understanding of the methodology.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining aqueous solubility. It relies on achieving thermodynamic equilibrium between the solid compound and its saturated aqueous solution.

}

Figure 2: Workflow for solubility determination.Step-by-Step Protocol:

-

Preparation: Add an excess amount of 3,3-dimethyl-1-(2-pyridinyl)-2-butanone to a known volume of purified water in a sealed glass vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and aqueous phases by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC). Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is the determined concentration of the compound in the saturated aqueous solution, typically expressed in mg/mL or µg/mL.

Lipophilicity Determination (logP/logD by Shake-Flask Method)

Rationale: Lipophilicity, expressed as the octanol-water partition coefficient (logP) for non-ionizable compounds or the distribution coefficient (logD) for ionizable compounds at a specific pH, is a critical parameter for predicting drug absorption and membrane permeability. The shake-flask method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase.

}

Figure 3: Workflow for logP/logD determination.Step-by-Step Protocol:

-

Phase Preparation: Prepare mutually saturated 1-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD determination). This is achieved by vigorously mixing equal volumes of the two phases and allowing them to separate overnight.

-

Partitioning: Add a small, known amount of a stock solution of 3,3-dimethyl-1-(2-pyridinyl)-2-butanone to a vial containing a defined volume ratio of the saturated octanol and aqueous phases (e.g., 1:1).

-

Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning. Subsequently, centrifuge the vial to ensure complete phase separation.

-

Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Quantify the concentration of the compound in each phase using a validated analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) or distribution coefficient (D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithmic form is then calculated:

-

logP or logD = log₁₀ ([Compound]octanol / [Compound]aqueous)

-

Chemical Stability Assessment

Rationale: Understanding the chemical stability of a compound under various stress conditions is crucial for determining its shelf-life and potential degradation pathways. A forced degradation study exposes the compound to harsh conditions to accelerate its decomposition.

}

Figure 4: Workflow for chemical stability assessment.Step-by-Step Protocol:

-

Sample Preparation: Prepare solutions of 3,3-dimethyl-1-(2-pyridinyl)-2-butanone in various stress media, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂) conditions. Also, prepare solutions for thermal and photostability testing.

-

Incubation: Store the solutions under the specified conditions for predetermined time points (e.g., 0, 2, 4, 8, 24 hours). For photostability, expose the solution to a controlled light source (e.g., ICH-compliant photostability chamber).

-

Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from any potential degradation products.

-

Data Interpretation: Quantify the remaining parent compound at each time point to determine the degradation rate. Characterize any significant degradation products using techniques like LC-MS to elucidate degradation pathways.

Conclusion

The physicochemical properties of 3,3-dimethyl-1-(2-pyridinyl)-2-butanone, both predicted and those determined through the robust experimental protocols outlined in this guide, are fundamental to its advancement as a potential drug candidate. A thorough understanding of its solubility, lipophilicity, and stability will enable researchers to optimize its formulation, predict its in vivo behavior, and ultimately accelerate its development timeline. The provided methodologies serve as a reliable foundation for generating the high-quality data required for informed decision-making in the drug discovery and development process.

References

-

Chemical Point. (n.d.). 3,3-Dimethyl-2-butanone. Retrieved January 21, 2026, from [Link]

-

Alpha Chemika. (n.d.). 3,3-Dimethyl-2-Butanone for Synthesis, Pinacolone at Best Price. Retrieved January 21, 2026, from [Link]

-

Brainly. (2023, September 16). [FREE] Mass spectral analysis of 3,3-dimethyl-2-butanone results in several fragmentation pathways. Complete the. Retrieved January 21, 2026, from [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. NMR Prediction. Retrieved January 21, 2026, from [Link]

-

nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved January 21, 2026, from [Link]

-

Chemistry Stack Exchange. (2016, December 20). Modern open-source tools for simulation of NMR spectra. Retrieved January 21, 2026, from [Link]

- Crowder, G. A. (1997). 3,3-Dimethyl-2-butanone: Infrared and Raman Spectra, Normal Coordinate Calculations, and Calculated Structure. Spectroscopy Letters, 30(7), 1353-1364.

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved January 21, 2026, from [Link]

-

NMRium. (n.d.). Predict - NMRium demo. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Pinacolone. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Purdue University. (n.d.). 3,3-dimethyl-2-butanone (NMR Spectrum). Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). 2-Butanone, 3,3-dimethyl-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

Chemaxon. (n.d.). Calculators & Predictors. Retrieved January 21, 2026, from [Link]

-

Chegg. (2019, October 28). Solved The compound given is 3,3-dimethyl-2-butanone. Retrieved January 21, 2026, from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved January 21, 2026, from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved January 21, 2026, from [Link]

-

SpectraBase. (n.d.). 3,3-Dimethyl-1-(3,5,5-trimethyl-1-cyclohex-2-enyl)-2-butanone - Optional[Vapor Phase IR] - Spectrum. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 2-Ethylpyridine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Chegg. (2021, February 27). Solved Mass spectral analysis of 3,3-dimethyl-2-butanone. Retrieved January 21, 2026, from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Ethylpyridine (FDB004395). Retrieved January 21, 2026, from [Link]

-

Organic Spectroscopy International. (2014, April 5). 3-methyl-2-butanone. Retrieved January 21, 2026, from [Link]

-

SpectraBase. (n.d.). 3,3-Dimethyl-2-butanone oxime - Optional[13C NMR] - Chemical Shifts. Retrieved January 21, 2026, from [Link]

-

Purdue University. (n.d.). 3,3-dimethyl-2-butanone (NMR Spectrum). Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). 2-Butanone, 3,3-dimethyl-, oxime. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

Cambridge MedChem Consulting. (2019, December 15). Calculating Physiochemical Properties. Retrieved January 21, 2026, from [Link]

-

MiMeDB. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (MMDBc0017342). Retrieved January 21, 2026, from [Link]

-

Stenutz, R. (n.d.). 3,3-dimethylbutan-2-one. Retrieved January 21, 2026, from [Link]

-

Cheméo. (n.d.). Chemical and Physical Property Prediction. Retrieved January 21, 2026, from [Link]

-

SIELC Technologies. (2018, February 16). 3,3-Dimethyl-2-butanone. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). 2-Butanone, 3,3-dimethyl-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 2-Vinylpyridine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Butanone, 3,3-dimethyl- (CAS 75-97-8). Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). 2-Butanone, 3,3-dimethyl-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one. Retrieved January 21, 2026, from [Link]

Sources

- 1. 2-Butanone, 3,3-dimethyl- [webbook.nist.gov]

- 2. 3,3-Dimethyl-2-butanone(75-97-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 3,3-Dimethyl-2-butanone, 96%, Thermo Scientific Chemicals 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. 3,3-Dimethyl-2-Butanone for Synthesis, Pinacolone at Best Price [alphachemikaindia.com]

- 6. 3,3-二甲基-2-丁酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Pinacolone | C6H12O | CID 6416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,3-dimethylbutan-2-one [stenutz.eu]

- 9. 2-Ethylpyridine CAS#: 100-71-0 [m.chemicalbook.com]

- 10. 2-Ethylpyridine | C7H9N | CID 7523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Ethylpyridine | 100-71-0 [chemicalbook.com]

An In-depth Technical Guide to 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one: Molecular Structure, Synthesis, and Characterization

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3,3-dimethyl-1-pyridin-2-ylbutan-2-one, a heterocyclic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of direct literature on this specific molecule, this document integrates established chemical principles and data from analogous structures to present a robust guide to its molecular properties, plausible synthetic routes, and expected analytical characteristics.

Molecular Identity and Physicochemical Properties

This compound is a ketone featuring a pyridine ring linked via a methylene bridge to a neopentyl ketone moiety. The structural combination of the aromatic, basic pyridine ring and the sterically hindered tert-butyl group imparts specific chemical characteristics to the molecule.

Molecular Structure

The chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Physicochemical Data Summary

A summary of the key computed and expected physicochemical properties of this compound is provided in the table below.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₅NO | - |

| Molecular Weight | 177.24 g/mol | Calculated |

| Monoisotopic Mass | 177.115364 g/mol | Calculated |

| Appearance | Expected to be a liquid or low-melting solid | Analogy to similar compounds |

| Solubility | Soluble in common organic solvents | General chemical principles |

Plausible Synthetic Methodologies

Synthesis via Acylation of 2-Picolyllithium

A common and effective method for the synthesis of 2-picolyl ketones is the acylation of 2-picolyllithium.[1] This organometallic intermediate is generated by the deprotonation of the methyl group of 2-picoline (2-methylpyridine) using a strong base, such as phenyllithium or butyllithium.[2][3] The resulting nucleophilic 2-picolyllithium can then react with an appropriate acylating agent.

For the synthesis of the target molecule, an ester such as methyl pivalate (methyl 2,2-dimethylpropanoate) would be a suitable electrophile. The overall reaction scheme is presented below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):

-

Preparation of 2-Picolyllithium: To a solution of 2-picoline in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C), a stoichiometric amount of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a period to ensure complete formation of the deep red-colored 2-picolyllithium.

-

Acylation Reaction: A solution of methyl pivalate in anhydrous THF is then added dropwise to the cold solution of 2-picolyllithium. The reaction is allowed to proceed at low temperature before being gradually warmed to room temperature.

-

Workup and Purification: The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Causality in Experimental Choices:

-

Low Temperature: The use of low temperatures is crucial to prevent side reactions, such as the addition of the organolithium reagent to the pyridine ring.

-

Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture, necessitating the use of an inert atmosphere and anhydrous solvents.

-

Ester as Acylating Agent: Esters are common acylating agents in this type of reaction, leading to the formation of the desired ketone.[1]

Expected Analytical and Spectroscopic Data

The structural features of this compound suggest characteristic signals in various spectroscopic analyses. The following predictions are based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the aliphatic chain.

-

Pyridine Protons: Four signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the four protons on the pyridine ring. The proton at position 6 (adjacent to the nitrogen) is expected to be the most downfield.

-

Methylene Protons (-CH₂-): A singlet in the region of δ 3.8-4.2 ppm, integrating to two protons. The deshielding effect of the adjacent carbonyl group and the pyridine ring will shift this signal downfield.

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet at approximately δ 1.1-1.3 ppm, integrating to nine protons. This signal is characteristic of a tert-butyl group attached to a carbonyl.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon (C=O): A signal in the highly downfield region, expected around δ 210-215 ppm.

-

Pyridine Carbons: Five signals in the aromatic region (δ 120-160 ppm).

-

Methylene Carbon (-CH₂-): A signal in the aliphatic region, likely around δ 50-55 ppm.

-

Quaternary Carbon (-C(CH₃)₃): A signal around δ 44-48 ppm.

-

tert-Butyl Carbons (-C(CH₃)₃): A signal around δ 26-28 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 177. The fragmentation pattern will likely be dominated by cleavages adjacent to the carbonyl group.

-

Alpha-Cleavage: The most prominent fragmentation is expected to be the loss of the tert-butyl radical (•C(CH₃)₃), which has a mass of 57 amu. This would result in a base peak at m/z = 120, corresponding to the [M - 57]⁺ fragment (the 2-pyridylacetyl cation).

-

Other Fragmentations: Another possible alpha-cleavage is the loss of the picolyl radical (•CH₂C₅H₄N), leading to a fragment at m/z = 85 (the pivaloyl cation). McLafferty rearrangement is not possible for this molecule as there are no gamma-hydrogens.

Potential Applications in Research and Development

Pyridinyl ketones are valuable intermediates in organic synthesis and have been explored in medicinal chemistry.

-

Synthetic Intermediates: The ketone functionality can be readily transformed into other functional groups, such as alcohols (via reduction) or amines (via reductive amination), providing access to a wide range of derivatives.

-

Ligand Synthesis: The pyridine nitrogen offers a coordination site for metal ions, making this class of compounds potential ligands in catalysis and materials science.

-

Medicinal Chemistry: The pyridinone scaffold, which can be accessed from pyridinyl ketones, is considered a privileged structure in drug discovery, exhibiting a wide range of biological activities.[4]

Conclusion

While this compound is not extensively documented in the scientific literature, its synthesis is highly feasible through established organometallic methodologies. Its molecular structure suggests a predictable and informative spectroscopic profile. The insights provided in this guide, based on sound chemical principles and analogies to well-characterized compounds, offer a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related heterocyclic ketones.

References

- Zelinski, R. P., & Benilda, M. (1951). Preparation of Some 2-Picolyl Ketones Using Phenyllithium. Journal of the American Chemical Society, 73(2), 696-697.

- Goldberg, N. N., & Levine, R. (1952). The Synthesis of Nitrogen-containing Ketones. II. Ketones Derived from 2-Picoline, Quinaldine and 2,6-Lutidine. Journal of the American Chemical Society, 74(20), 5217-5219.

-

Levine, R., & Heid, J. V. (1951). The Synthesis of Heterocyclic Nitrogen-containing Ketones. I. Ketones Derived from 2-Picoline. Journal of Organic Chemistry, 16(9), 1383-1388. [Link]

-

Oae, S., Kitao, T., & Kitaoka, Y. (1963). The Mechanism of the Reaction of 2-Picoline N-Oxide with Acetic Anhydride. Journal of the American Chemical Society, 85(17), 2733-2736. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Wikipedia contributors. (2023, July 28). 2-Acetylpyridine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wikipedia contributors. (2023, November 11). 2-Methylpyridine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1989. [Link]

-

YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. Organic Chemistry Explained. Retrieved from [Link]

-

YouTube. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones. Problems in Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to C11H15NO Ketones: Focus on Synthetic Cathinones

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C11H15NO represents a diverse group of isomeric ketones, many of which fall under the classification of synthetic cathinones. These compounds are β-keto analogues of phenethylamines, structurally related to the naturally occurring stimulant cathinone found in the khat plant (Catha edulis).[1][2][3] Due to their potent psychostimulant effects, which often mimic those of controlled substances like cocaine, MDMA, and amphetamines, synthetic cathinones have become a significant area of focus in forensic chemistry, pharmacology, and drug development.[1][4][5] This guide provides a detailed technical overview of the nomenclature, synthesis, analytical characterization, and pharmacological properties of prominent C11H15NO ketone isomers, with a particular focus on mephedrone and its structural isomers.

Nomenclature and Isomerism of C11H15NO Ketones

The systematic IUPAC naming for ketones follows a set of rules where the carbonyl group is identified, and its position is indicated with a number, followed by the suffix "-one".[6] The common names for these compounds often refer to them as derivatives of cathinone or phenethylamine. The molecular formula C11H15NO allows for significant isomeric variation, primarily through the positioning of substituents on the phenyl ring and the alkyl chain. This structural diversity leads to a range of compounds with distinct pharmacological profiles.

Several key isomers of C11H15NO have gained prominence as novel psychoactive substances (NPS).[7] These are often referred to as "designer drugs," developed to circumvent existing drug laws.[7]

Table 1: Prominent Isomers of C11H15NO Ketones

| Common Name | IUPAC Name | Other Names | CAS Number |

| Mephedrone | 2-(methylamino)-1-(4-methylphenyl)propan-1-one[8] | 4-methylmethcathinone, 4-MMC, M-CAT, Meow Meow[7][8] | 1189805-46-6[8] |

| Buphedrone | 2-(methylamino)-1-phenylbutan-1-one[9][10] | α-methylamino-butyrophenone (MABP)[3][9] | 408332-79-6[10] |

| Methedrone | 1-(4-methoxyphenyl)-2-(methylamino)propan-1-one[11] | 4-methoxymethcathinone | 530-54-1[11] |

Synthesis and Chemical Characterization

The synthesis of C11H15NO ketones, such as mephedrone, can be achieved through various routes. A common method involves the α-bromination of a substituted propiophenone followed by a reaction with an appropriate amine.[12][13]

Exemplary Synthesis Protocol: Mephedrone Hydrochloride

The synthesis of mephedrone typically involves a two-step process.[7][12] The first step is the bromination of 4-methylpropiophenone. This is followed by the reaction of the resulting 4'-methyl-2-bromopropiophenone with methylamine.[7]

-

Step 1: α-Bromination of 4-Methylpropiophenone. 4-methylpropiophenone is dissolved in a suitable solvent, such as glacial acetic acid, and bromine is added. This reaction yields an oil fraction of 4'-methyl-2-bromopropiophenone. The causality behind this step lies in the electrophilic addition of bromine to the enol form of the ketone, resulting in the substitution of a bromine atom at the alpha-carbon.

-

Step 2: Amination and Salt Formation. The 4'-methyl-2-bromopropiophenone is then dissolved in a solvent like dichloromethane. This solution is added to a mixture of methylamine hydrochloride and a base, such as triethylamine, in dichloromethane.[7] The triethylamine acts as an acid scavenger, neutralizing the hydrobromic acid formed during the reaction. After the reaction, hydrochloric acid is added to protonate the amine, and the resulting hydrochloride salt is extracted.[7]

An alternative synthesis route involves the oxidation of the corresponding ephedrine analogue, 4-methylephedrine, using an oxidizing agent like potassium permanganate.[7] This method can produce a specific enantiomer of mephedrone if an enantiomerically pure precursor is used.[7]

Spectroscopic Characterization

Unequivocal identification of C11H15NO ketones relies on a combination of analytical techniques.[14][15] Gas chromatography-mass spectrometry (GC-MS) is a commonly used method for preliminary identification in forensic laboratories.[14] Further confirmation is typically achieved using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS).[14][15]

Table 2: Key Spectroscopic Data for Mephedrone

| Technique | Key Features and Observations |

| Mass Spectrometry (MS) | Characteristic fragment ions at m/z 58, 119, and 130 are used for quantification.[16][17] |

| Infrared (IR) Spectroscopy | Shows characteristic peaks for the carbonyl group (C=O stretch) and the aromatic ring. |

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, including the number and connectivity of protons and carbons. |

| Ultraviolet (UV) Spectroscopy | The UV spectrum of mephedrone hydrochloride in ethanol shows a maximum absorbance (λmax) at approximately 259.5 nm.[18] |

Pharmacology and Mechanism of Action

Synthetic cathinones are central nervous system stimulants.[1] Their primary mechanism of action involves interaction with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[7][19][20]

Mephedrone, for instance, acts as a substrate for these transporters, inhibiting the reuptake of dopamine, serotonin, and norepinephrine, and promoting their release.[7][19] This leads to increased extracellular concentrations of these neurotransmitters in the brain, resulting in its stimulant and empathogenic effects.[7][19][21] The pharmacological profile of mephedrone is often compared to that of MDMA and methamphetamine.[7] Like MDMA, it has a more pronounced effect on serotonin release compared to dopamine.[7][22] Similar to methamphetamine, it induces a rapid release of dopamine.[7]

The different isomers of C11H15NO exhibit variations in their affinity for and activity at the monoamine transporters, which accounts for their differing pharmacological profiles. These structural and functional differences are a key area of research in understanding the potential for abuse and the toxicological properties of these compounds.

Analytical Methodologies

The detection and quantification of synthetic cathinones in biological matrices and seized materials are crucial for clinical and forensic toxicology.[14][23] A variety of analytical techniques are employed for this purpose.[14]

Sample Preparation

For biological samples such as blood, plasma, or urine, sample preparation is a critical step to remove interfering substances and concentrate the analyte.[14] Common techniques include:

-

Protein Precipitation: Often used for blood and plasma samples, where a solvent like acetonitrile is added to precipitate proteins.[16][17]

-

Liquid-Liquid Extraction (LLE): A method to separate compounds based on their relative solubilities in two different immiscible liquids.

-

Solid-Phase Extraction (SPE): A technique that uses a solid phase and a liquid phase to isolate one, or one type, of analyte from a solution.

Instrumental Analysis: GC-MS Protocol for Mephedrone in Blood

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of synthetic cathinones.[16][17]

-

1. Sample Preparation: Blood samples are deproteinized with acetonitrile. The supernatant is then derivatized and extracted in a single step with ethyl chloroformate and ethyl acetate.[16][17] An internal standard, such as methamphetamine-d5, is added for accurate quantification.[16][17]

-

2. GC-MS Analysis: The extracted and derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for identification and quantification.

-

3. Data Analysis: The characteristic ions for mephedrone (m/z 58, 119, and 130) and the internal standard are monitored for quantification.[16][17] Calibration curves are generated using standards of known concentrations to determine the concentration of mephedrone in the sample.[16][17][24]

Toxicology and Implications for Drug Development

The use of synthetic cathinones is associated with a range of adverse health effects, including cardiovascular changes, anxiety, and in some cases, fatalities.[5][7] The rapid metabolism and short half-life of compounds like mephedrone (around two hours) contribute to patterns of compulsive redosing, increasing the risk of toxicity.[7][22]

For drug development professionals, the study of C11H15NO ketones and other synthetic cathinones provides valuable insights into structure-activity relationships at the monoamine transporters. Understanding how subtle structural modifications can drastically alter the pharmacological and toxicological properties of these compounds is crucial for the design of safer and more effective therapeutics targeting the central nervous system. The challenges in detecting and characterizing these rapidly evolving novel psychoactive substances also drive the development of more advanced and sensitive analytical techniques.[25]

Conclusion

The C11H15NO ketones, particularly the synthetic cathinones like mephedrone, represent a significant and evolving class of compounds with complex chemistry, pharmacology, and toxicology. A thorough understanding of their nomenclature, synthesis, and analytical characterization is essential for researchers, scientists, and drug development professionals. Continued research into these substances is critical for addressing the public health challenges they pose and for advancing our knowledge of neuropharmacology.

References

-

Mephedrone. In: Wikipedia. [Link]

-

Synthetic cathinones drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

-

Pentylone. In: Wikipedia. [Link]

- Kikura-Hanajiri R, et al.

-

Zuba D. Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites. ResearchGate. [Link]

- De Campos EG, et al. Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry. WIREs Forensic Science.

-

Fantegrossi WE, et al. The pharmacology and neurotoxicology of synthetic cathinones. PubMed. [Link]

- Dybdal-Hargreaves NF, et al. Mephedrone: Public health risk, mechanisms of action, and behavioral effects. European Journal of Pharmacology.

-

N-Ethylpentedrone. HandWiki. [Link]

-

Dziadosz M, et al. Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. Taylor & Francis Online. [Link]

-

N-Ethylpentedron. In: Wikipedia. [Link]

-

N-Ethyl Pentedrone. The Center for Forensic Science Research & Education. [Link]

- Cottencin O, et al. Synthetic Cathinones. In: Textbook of Clinical Management of Club Drugs and Novel Psychoactive Substances.

-

Al-Anazi M, et al. GC–MS Method for Quantification of Mephedrone in Human Blood Sample. Journal of Chromatographic Science. [Link]

- Kavanagh P, et al. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone. Drug Testing and Analysis.

-

Baumann MH, et al. Neuropharmacology of Synthetic Cathinones. Neuropharmacology. [Link]

-

Baumann MH, et al. Neuropharmacology of Synthetic Cathinones. ResearchGate. [Link]

-

4-Methylmethcathinone. UNODC. [Link]

-

Buphedrone. mzCloud. [Link]

-

Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. UNODC. [Link]

-

Pentylone. Grokipedia. [Link]

-

Al-Anazi M, et al. GC-MS Method for Quantification of Mephedrone in Human Blood Sample. PubMed. [Link]

-

4-Methylmethcathinone. chemeurope.com. [Link]

-

Papaseit E, et al. GC-MS Quantification Method for Mephedrone in Plasma and Urine: Application to Human Pharmacokinetics. ResearchGate. [Link]

- Dargan P, Wood D. TECHNICAL REPORT ON MEPHEDRONE. EMCDDA.

-

Pentylone. PubChem. [Link]

-

Papaseit E, et al. GC-MS QUANTIFICATION METHOD FOR MEPHEDRONE IN PLASMA AND URINE: APPLICATION TO HUMAN PHARMACOKINETICS. e-Repositori UPF. [Link]

-

Pentylone hydrochloride. PubChem. [Link]

-

Buphedrone. PubChem. [Link]

-

Papaseit E, et al. GC-MS Quantification Method for Mephedrone in Plasma and Urine: Application to Human Pharmacokinetics. PubMed. [Link]

-

What Is Mephedrone? | Abuse, Effects, and Treatment. Laguna Treatment Center. [Link]

-

N-Ethylpentedrone. In: Wikipedia. [Link]

- Archer RP, et al. Synthesis, full chemical characterisation and development of validated methods for the quantification of (±)-mephedrone.

-

Understanding Mephedrone: History, Effects & Risks. Rehabs.com. [Link]

-

Buphedrone Hydrochloride. PubChem. [Link]

-

Green AR, et al. The preclinical pharmacology of mephedrone; not just MDMA by another name. British Journal of Pharmacology. [Link]

-

N -Ethylpentedrone. Grokipedia. [Link]

-

Hadlock GC, et al. 4-Methylmethcathinone (Mephedrone): Neuropharmacological Effects of a Designer Stimulant of Abuse. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Buphedrone. In: Wikipedia. [Link]

-

Mephedrone. PubChem. [Link]

- 4-Methylmethcathinone (Mephedrone). U.S.

-

Methedrone. PubChem. [Link]

-

C11H15NO. CharChem. [Link]

-

Ketone naming. Khan Academy. [Link]

-

C11H15NO. In: Wikipedia. [Link]

Sources

- 1. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 2. Synthetic Cathinones (Chapter 11) - Textbook of Clinical Management of Club Drugs and Novel Psychoactive Substances [cambridge.org]

- 3. Buphedrone - Wikipedia [en.wikipedia.org]

- 4. The pharmacology and neurotoxicology of synthetic cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lagunatreatment.com [lagunatreatment.com]

- 6. Khan Academy [khanacademy.org]

- 7. Mephedrone - Wikipedia [en.wikipedia.org]

- 8. Mephedrone | C11H15NO | CID 45266826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mzCloud – Buphedrone [mzcloud.org]

- 10. Buphedrone | C11H15NO | CID 53249194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methedrone | C11H15NO2 | CID 216281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ofdt.fr [ofdt.fr]

- 14. researchgate.net [researchgate.net]

- 15. Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry [cfsre.org]

- 16. academic.oup.com [academic.oup.com]

- 17. GC-MS Method for Quantification of Mephedrone in Human Blood Sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ovid.com [ovid.com]

- 19. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. The preclinical pharmacology of mephedrone; not just MDMA by another name - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 24. GC-MS Quantification Method for Mephedrone in Plasma and Urine: Application to Human Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

Solubility Profile of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one: A Methodological and Predictive Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one in a range of organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the foundational principles and detailed protocols necessary for researchers to generate reliable and reproducible solubility data. We delve into the physicochemical properties of the molecule to establish a predictive solubility model, provide step-by-step instructions for the "gold standard" shake-flask method, and describe robust analytical techniques for concentration measurement, including High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel pyridine-containing compounds.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, the characterization of a compound's physicochemical properties is a foundational step. Among these, solubility stands out as a paramount parameter. Poor solubility can lead to a cascade of developmental challenges, including low bioavailability, erratic absorption, and difficulties in formulation, ultimately leading to the failure of otherwise promising drug candidates.[1][2]

This compound is a heterocyclic aromatic ketone. Compounds featuring the pyridine ring are ubiquitous in pharmaceuticals, and understanding their solubility behavior is essential for their progression through the development pipeline.[3][4] This guide serves as a comprehensive technical resource, providing both the theoretical underpinnings and the practical, field-tested methodologies required to thoroughly assess the solubility of this compound in relevant organic solvent systems.

Physicochemical Analysis and Predictive Solubility

A molecule's structure dictates its properties, including its solubility. By dissecting the structure of this compound, we can predict its behavior in various solvents based on the principle of "like dissolves like."[5][6]

The molecule can be deconstructed into three key regions influencing its polarity and interaction potential:

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is an electron-withdrawing group and a hydrogen bond acceptor. This imparts polarity to the molecule and suggests favorable interactions with polar solvents.[4][6]

-

The Ketone Group: The carbonyl (C=O) group is highly polar and can act as a hydrogen bond acceptor. This feature significantly enhances the potential for solubility in polar solvents, particularly those capable of hydrogen bonding.[6][7]

-

The Tert-butyl Group: This bulky, nonpolar alkyl group (-C(CH3)3) introduces significant steric hindrance and lipophilicity. It will favor interactions with nonpolar solvents through London dispersion forces and will tend to decrease solubility in highly polar, aqueous environments.[5][8]

Predicted Solubility Trends:

-

High Solubility Predicted in: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and moderately polar solvents like acetone and dichloromethane, which can effectively solvate the polar pyridine and ketone moieties.[8]

-

Moderate Solubility Predicted in: Polar protic solvents like ethanol and methanol. While these solvents can hydrogen bond, the bulky nonpolar tert-butyl group may limit miscibility compared to smaller alcohols.[8]

-

Low Solubility Predicted in: Nonpolar solvents such as hexane and toluene. The molecule's overall polarity, driven by the pyridine and ketone groups, will likely make it poorly soluble in these hydrocarbon-based solvents.[8]

Below is a diagram illustrating the key functional regions of the molecule that dictate its solubility.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

High-Throughput Screening with Nephelometry

For early-stage discovery, where compound availability is low and speed is critical, laser nephelometry offers a high-throughput method for estimating kinetic solubility. [9][10]This technique measures the light scattered by insoluble particles (precipitate) when a compound, initially dissolved in DMSO, is introduced into an aqueous or organic medium. [11][12]While it provides a kinetic rather than a thermodynamic value, it is excellent for ranking compounds. [13][9]

Analytical Quantification of Solute Concentration

Accurate quantification of the dissolved solute is the final and most critical step. The choice of analytical method depends on the compound's properties, the required sensitivity, and the complexity of the solvent matrix.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and straightforward method for concentration determination, provided the solute has a chromophore that absorbs light in the UV-visible range and the solvent is transparent in that region. [14][15]The pyridine ring and the ketone's carbonyl group in this compound are expected to produce significant UV absorbance. [7] Protocol for UV-Vis Quantification:

-

Determine λmax: Scan a dilute solution of the compound in the chosen solvent across the UV-Vis spectrum (approx. 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Using λmax ensures maximum sensitivity and adherence to the Beer-Lambert Law.

-

Prepare Calibration Curve: Create a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard at the determined λmax.

-

Plot Calibration Curve: Plot absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.

-

Measure Sample: Measure the absorbance of the diluted, filtered sample from the solubility experiment at λmax.

-

Calculate Concentration: Use the absorbance value and the calibration curve equation to calculate the concentration of the diluted sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and often more sensitive technique, making it the preferred method, especially if the solvent has interfering absorbance or if metabolites or impurities are present. [16]A reversed-phase HPLC (RP-HPLC) method would be suitable for this compound. [17] Protocol for HPLC Method Development:

-

Column Selection: A C18 column is a standard and appropriate starting point for a molecule of this polarity.

-

Mobile Phase Selection: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier like acetonitrile or methanol. [3][18]A gradient elution (varying the ratio of organic to aqueous phase over time) may be necessary to achieve good peak shape and resolution.

-

Detector: A UV detector set to the λmax of the compound (as determined above) would be highly effective. [16]4. Calibration: As with UV-Vis, inject a series of standards of known concentration to create a calibration curve by plotting peak area versus concentration.

-

Sample Analysis: Inject the filtered and diluted sample from the solubility experiment and determine its concentration from the calibration curve based on its peak area.

The diagram below provides a logical guide for selecting the appropriate analytical method.

Caption: Decision tree for selecting an analytical quantification method.

Data Presentation

All experimentally determined solubility data should be compiled into a clear, concise table. This allows for easy comparison across different solvent systems and conditions.

Table 1: Solubility of this compound at 25°C

| Organic Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|

| Hexane | Nonpolar | [Experimental Value] | [Calculated Value] |

| Toluene | Nonpolar Aromatic | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Halogenated | [Experimental Value] | [Calculated Value] |

| Acetone | Ketone | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Ester | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Nitrile | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Dimethylformamide (DMF) | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Water | Polar Protic | [Experimental Value] | [Calculated Value] |

Note: This table is a template for recording experimentally determined data.

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility of this compound in organic solvents. By integrating predictive analysis based on molecular structure with the "gold standard" shake-flask experimental method and precise analytical quantification, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug development process. Adherence to these detailed protocols will ensure data integrity and reproducibility, forming a solid foundation for subsequent formulation and preclinical studies.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Petrović, M., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(3).

- BMG LABTECH. (n.d.).

- Mettler Toledo. (n.d.). Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy.

- Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry.

- Enamine. (n.d.). Solubility Assay by Laser Nephelometry.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Al-Ghaban, A., et al. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 57, 1-12.

- University of Manitoba. (2023). Solubility of Organic Compounds.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.

- ResearchGate. (2025).

- Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds? YouTube.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Defense Technical Information Center. (n.d.).

- AAT Bioquest. (2022).

- Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy.

- Persee Analytics, Inc. (n.d.).

- PROAnalytics, LLC. (2018).

- chemeurope.com. (n.d.). Pyridine.

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. helixchrom.com [helixchrom.com]

- 4. Pyridine [chemeurope.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. enamine.net [enamine.net]

- 11. rheolution.com [rheolution.com]

- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. Mastering the Use of a UV Vis Spectrometer for Concentration Analysis - Persee [pgeneral.com]

- 15. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. researchgate.net [researchgate.net]

- 18. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Key Chemical Features of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core chemical features of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one. As a molecule of interest in medicinal chemistry and materials science, understanding its synthesis, structural characteristics, and potential reactivity is paramount for its application in research and development. This document is structured to deliver not just data, but also the underlying scientific rationale for the presented methodologies and interpretations.

Molecular Structure and Physicochemical Properties

This compound is a ketone derivative featuring a bulky tert-butyl group adjacent to the carbonyl and a methylene-linked pyridine ring at the α-position. This unique arrangement of a sterically demanding aliphatic ketone and a heteroaromatic moiety bestows upon it specific chemical characteristics.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Weight | 177.24 g/mol | Calculated |

| Molecular Formula | C₁₁H₁₅NO | Calculated |

| XLogP3 | 2.5 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 2 | Predicted |

| Rotatable Bond Count | 3 | Predicted |

Synthesis and Purification

The synthesis of this compound can be approached through several established synthetic strategies for α-substituted ketones. A plausible and efficient method involves the alkylation of a pre-formed enolate of pinacolone (3,3-dimethyl-2-butanone) with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine.

Proposed Synthetic Pathway: Enolate Alkylation

This method is predicated on the generation of a nucleophilic enolate from pinacolone, which then undergoes a substitution reaction with the electrophilic halomethylpyridine. The choice of base is critical to ensure efficient enolate formation while minimizing side reactions.

Caption: Proposed synthesis of this compound via enolate alkylation.

Detailed Experimental Protocol

Materials:

-

Pinacolone (1.0 eq)

-

Lithium diisopropylamide (LDA) (1.1 eq) as a 2 M solution in THF/heptane/ethylbenzene

-

2-(Bromomethyl)pyridine hydrobromide (1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution to the cooled THF with stirring.

-

Add pinacolone dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

In a separate flask, neutralize 2-(bromomethyl)pyridine hydrobromide with a saturated solution of NaHCO₃ and extract with a suitable organic solvent. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free base.

-

Dissolve the 2-(bromomethyl)pyridine free base in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Spectroscopic Characterization

Due to the absence of published experimental data, the following are predictions based on the chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methylene protons, and the tert-butyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H-6 | 8.5 - 8.6 | d | 1H |

| Pyridine H-4 | 7.6 - 7.7 | td | 1H |

| Pyridine H-3 | 7.2 - 7.3 | d | 1H |

| Pyridine H-5 | 7.1 - 7.2 | t | 1H |

| Methylene (-CH₂-) | 3.8 - 4.0 | s | 2H |

| tert-Butyl (-C(CH₃)₃) | 1.1 - 1.2 | s | 9H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the pyridine carbons, the methylene carbon, and the carbons of the tert-butyl group.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 210 - 215 |

| Pyridine C-2 | 155 - 157 |

| Pyridine C-6 | 149 - 150 |

| Pyridine C-4 | 136 - 137 |

| Pyridine C-3 | 123 - 124 |

| Pyridine C-5 | 121 - 122 |

| Methylene (-CH₂-) | 50 - 55 |

| Quaternary Carbon (-C(CH₃)₃) | 44 - 46 |

| tert-Butyl (-C(CH₃)₃) | 26 - 28 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the ketone carbonyl group.

Table 4: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | 1705 - 1725 | Strong |

| C=N, C=C (pyridine) | 1570 - 1600 | Medium |

| C-H (sp³) | 2850 - 3000 | Medium |

| C-H (aromatic) | 3000 - 3100 | Weak |

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight. Common fragmentation patterns would likely involve cleavage alpha to the carbonyl group.

Caption: Plausible mass spectrometry fragmentation pathways for this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups: the ketone, the pyridine ring, and the acidic α-protons of the methylene group.

-

Ketone Carbonyl: The carbonyl group can undergo nucleophilic addition reactions and can be reduced to the corresponding alcohol.

-

Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in electrophilic aromatic substitution, although it is generally deactivated towards this.

-

Methylene Protons: The protons on the methylene carbon are acidic and can be removed by a strong base to form an enolate, allowing for further functionalization at this position.

The presence of the pyridine moiety suggests potential applications in medicinal chemistry, as pyridine and its derivatives are common scaffolds in biologically active compounds.[1] They are known to exhibit a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The specific substitution pattern of this molecule could be explored for its potential as a ligand for metal catalysts or as a building block in the synthesis of more complex heterocyclic systems.

Conclusion

While this compound is not a widely studied compound, its chemical features can be reliably predicted based on established principles of organic chemistry. This guide provides a foundational understanding of its synthesis, characterization, and potential reactivity, offering a valuable resource for researchers interested in exploring its properties and applications. The proposed experimental protocols are robust and based on well-documented transformations, providing a clear path for the synthesis and subsequent investigation of this intriguing molecule.

References

-

PubChem. 3,3-Dimethyl-1-phenylbutan-2-one. National Center for Biotechnology Information. [Link]

- Zhang, X., et al. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chemical Society of Pakistan, 34(5), 1264-1266.

-

ResearchGate. Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. [Link]

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

-

Wikipedia. 2-Acetylpyridine. [Link]

-

Organic Syntheses. Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. [Link]

-

ResearchGate. Reactivity study of 3,3-dimethylbutanal and 3,3- dimethylbutanone: Kinetic, reaction products, mechanisms and atmospheric implic. [Link]

-

MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

-

TARA. Formation of Polysubstituted Pyridin-2-one Derivatives by Michael Addition of 3-Oxobutanamide to a,b-Ethylenic Ketones and Amide. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. [Link]

-

Organic Chemistry Portal. Synthesis of 2-pyridones. [Link]

-

PMC. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

Sources

Navigating the Research Landscape of 3,3-Dimethyl-1-pyridin-2-ylbutan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting a Course for a Niche Pyridinyl Ketone